
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide, also known as BDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDMB is a sulfonamide derivative that has been synthesized through a multistep reaction process.
Mecanismo De Acción
The mechanism of action of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is not fully understood, but it has been proposed to act as an inhibitor of certain enzymes and proteins that play a role in various biological processes. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to inhibit the activity of certain kinases that are involved in cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for research purposes. However, 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has some limitations, including its low water solubility, which can make it difficult to work with in aqueous environments. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide also has limited stability under certain conditions, which can affect its activity and efficacy.
Direcciones Futuras
There are several future directions for the research of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. One potential direction is the development of new drugs that target specific biological pathways, such as COX-2 inhibition or cancer cell proliferation. Another potential direction is the investigation of the antimicrobial activity of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide against various bacterial strains. Additionally, the optimization of the synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide to increase its yield and purity could also be a future direction for research.
Métodos De Síntesis
The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide involves a multistep reaction process that starts with the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with pyridine-4-carboxaldehyde in the presence of a base. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain the final product, 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide. The synthesis of 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide has also been used as a tool compound for the development of new drugs that target specific biological pathways.
Propiedades
Nombre del producto |
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C14H15BrN2O4S |
Peso molecular |
387.25 g/mol |
Nombre IUPAC |
4-bromo-2,5-dimethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15BrN2O4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-9-10-3-5-16-6-4-10/h3-8,17H,9H2,1-2H3 |
Clave InChI |
HPNDUFHTLPLSPY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2 |
SMILES canónico |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCC2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



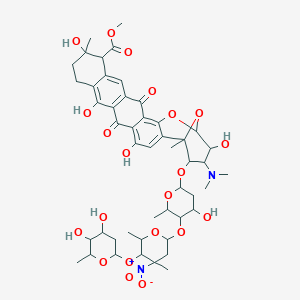

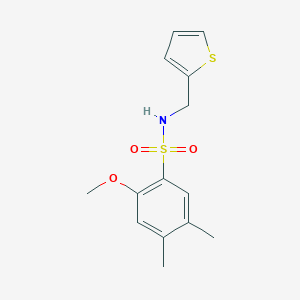
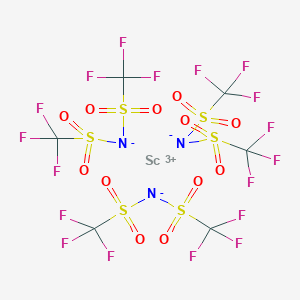
![26-Hydroxy-3,6,13,14,19-pentamethyl-25,27-dioxa-23-azaoctacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23.024,26]heptacos-6-ene-8,11-dione](/img/structure/B223265.png)

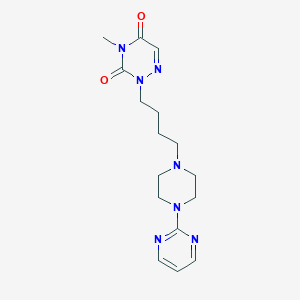
![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)
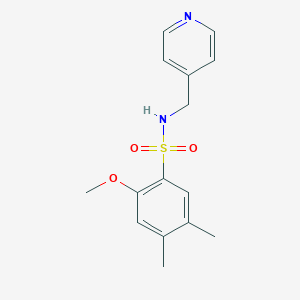

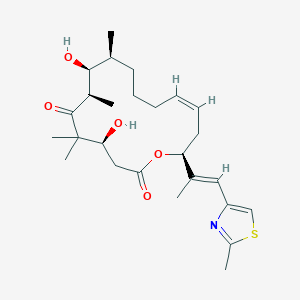

![N-[2-(1-Adamantyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B223335.png)
![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)